sodium 2-cyanobenzene-1-sulfinate
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Overview
Description
Sodium 2-cyanobenzene-1-sulfinate: is a crystalline light yellow solid with the molecular formula C7H4NNaO2S and a molecular weight of 189.17 g/mol. This compound is widely used in various scientific fields such as medicinal chemistry, biochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-cyanobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction typically proceeds in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it into sulfinic acids or other reduced sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfinic acids and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 2-cyanobenzene-1-sulfinate is a versatile building block for the synthesis of organosulfur compounds. It is used in the preparation of sulfones, sulfonamides, and sulfonyl fluorides .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules, including proteins and nucleic acids .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which sodium 2-cyanobenzene-1-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can participate in various chemical reactions, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-cyanobenzene-1-sulfinate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to other sulfinates . This makes it particularly useful in specific synthetic applications where the cyano group plays a crucial role .
Properties
IUPAC Name |
sodium;2-cyanobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-3-1-2-4-7(6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKXJFLMBXZLL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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